molecular formula C20H21ClN2O B11658183 N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

Cat. No.: B11658183
M. Wt: 340.8 g/mol
InChI Key: KVULWAXOZWYRAA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a quinoline core substituted with a 4-chlorophenyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the quinoline core.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine or amide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide
  • N-(4-fluorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide
  • N-(4-methylphenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

Uniqueness

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications compared to its analogs.

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,2,4,6-tetramethylquinoline-1-carboxamide

InChI

InChI=1S/C20H21ClN2O/c1-13-5-10-18-17(11-13)14(2)12-20(3,4)23(18)19(24)22-16-8-6-15(21)7-9-16/h5-12H,1-4H3,(H,22,24)

InChI Key

KVULWAXOZWYRAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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